N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methyl-3-nitrobenzamide
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Overview
Description
“N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methyl-3-nitrobenzamide” is a compound that belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Molecular Structure Analysis
Thiazoles are planar, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications
Quality Control and Anticonvulsant Potential : Research highlights the development of quality control methods for promising anticonvulsants among derivatives of 1,3,4-thiadiazole, demonstrating the potential application in epilepsy treatment and pharmaceutical standardization (Sych et al., 2018).
Physicochemical Characterization : A study on the physicochemical properties of a bioactive compound similar to the queried chemical indicates its solubility, vapor pressure, and thermodynamic functions, which are crucial for drug formulation and understanding drug behavior in physiological conditions (Ol’khovich et al., 2017).
Hypoxia-selective Cytotoxicity : Research into regioisomers of hypoxia-selective cytotoxins, including compounds with nitrobenzamide structures, suggests applications in targeting hypoxic tumor cells, highlighting a potential avenue for cancer therapeutics (Palmer et al., 1996).
Spectroscopic and Structural Characterisation : A study focusing on the structural characterization of p-nitrobenzamide compounds via spectroscopic methods and theoretical calculations supports their use in material science and molecular engineering (Arslan et al., 2015).
Synthesis of Agrochemicals : The synthesis of chlorantraniliprole, starting from 3-methyl-2-nitrobenzoic acid and involving a series of reactions including amidation, showcases the application in developing novel insecticides (Yi-fen et al., 2010).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to interact with various targets to induce their biological effects . The orientation of the thiazole ring towards the target site can be nitrogen orientation, sulfur orientation, or parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .
Biochemical Pathways
Thiazole derivatives have been known to affect various biological pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with various biological effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
The physico-chemical properties of thiazole derivatives, such as solubility and aromaticity, may be influenced by environmental factors .
Properties
IUPAC Name |
N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-9-4-5-12(8-13(9)18(20)21)15(19)16-7-6-14-10(2)17-11(3)22-14/h4-5,8H,6-7H2,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMLDUBKQXLFFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCC2=C(N=C(S2)C)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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